Cholest-5-ene-3,25-diol
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Overview
Description
Cholest-5-ene-3,25-diol is a derivative of cholesterol, a type of oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes, including lipid metabolism and inflammatory responses . This compound is known for its regulatory functions in lipid metabolism and has been identified in various biological tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-5-ene-3,25-diol can be synthesized from cholesterol through a series of enzymatic reactions. One common method involves the hydroxylation of cholesterol at the 25th position by the enzyme CYP27A1 to form 25-hydroxycholesterol. This intermediate is then further hydroxylated at the 3rd position to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves chemical synthesis rather than extraction from natural sources. The process may include the use of oxidizing agents to introduce hydroxyl groups at specific positions on the cholesterol molecule, followed by purification through techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-ene-3,25-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterols.
Reduction: Reduction reactions can convert this compound to other derivatives with fewer oxygen atoms.
Substitution: Hydroxyl groups on the molecule can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Enzymatic catalysts such as CYP27A1 are used for specific hydroxylation reactions.
Major Products Formed
The major products formed from the reactions of this compound include various hydroxylated derivatives and other oxysterols, which have distinct biological activities .
Scientific Research Applications
Cholest-5-ene-3,25-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive molecules.
Biology: The compound is studied for its role in regulating lipid metabolism and its effects on cellular processes.
Mechanism of Action
Cholest-5-ene-3,25-diol exerts its effects primarily through the regulation of lipid metabolism. It inhibits cholesterol synthesis by suppressing the activity of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors involved in lipid biosynthesis. This suppression leads to decreased expression of genes responsible for cholesterol and fatty acid synthesis, such as HMG-CoA reductase and fatty acid synthase .
Comparison with Similar Compounds
Similar Compounds
25-Hydroxycholesterol: Another oxysterol that plays a role in immune regulation and cholesterol metabolism.
7-Ketocholesterol: Known for its pro-inflammatory effects and involvement in atherosclerosis.
4β-Hydroxycholesterol: A marker for CYP3A enzyme activity and involved in drug metabolism.
Uniqueness
Cholest-5-ene-3,25-diol is unique due to its dual hydroxylation at the 3rd and 25th positions, which imparts distinct regulatory functions in lipid metabolism. Its ability to significantly inhibit cholesterol synthesis and reduce lipid levels in vivo sets it apart from other oxysterols .
Properties
IUPAC Name |
17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBGSXNNRGWLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859702 |
Source
|
Record name | Cholest-5-ene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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